2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MPOE and is a member of the oxazole family, which is a class of organic compounds that contains a five-membered aromatic heterocyclic ring.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is not fully understood. However, it is believed to act as a modulator of the central nervous system by interacting with various receptors and neurotransmitters. This compound has been found to bind to the dopamine transporter, inhibiting the reuptake of dopamine in the brain.
Biochemical and Physiological Effects:
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. MPOE has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine. One potential direction is the synthesis of analogs of this compound with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for various diseases. Additionally, the evaluation of the toxicity and safety of this compound is an important area of future research.
In conclusion, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a promising compound with various applications in scientific research. Its unique chemical structure and biological activity make it a valuable tool for the development of new drugs and the investigation of various biological processes. Further research is needed to fully understand the potential of this compound and its analogs for various applications in the field of medicinal chemistry and beyond.
Scientific Research Applications
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine has been found to have various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of potential drug candidates. MPOE has also been found to exhibit significant biological activity, making it a promising lead compound for the development of new drugs.
properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHUHWHQNDWHJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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